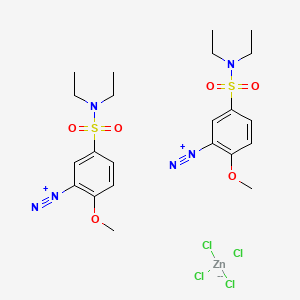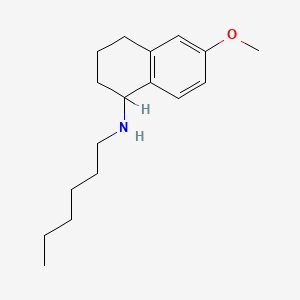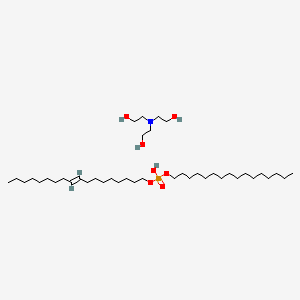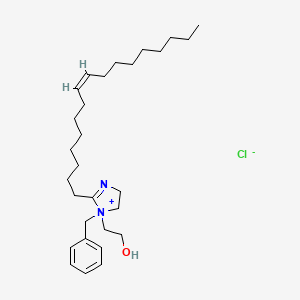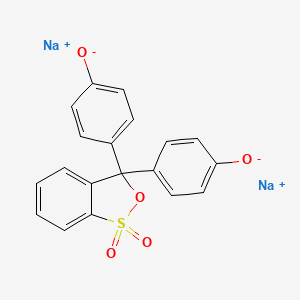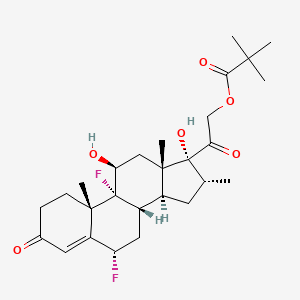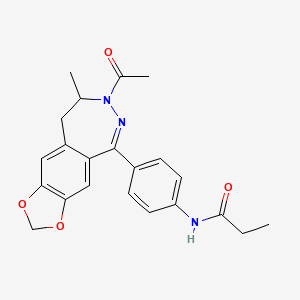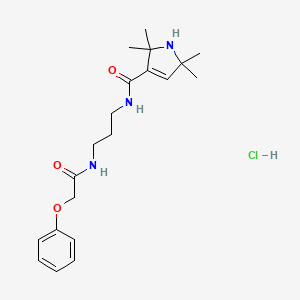
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂K₃. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves the following steps:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Reaction of the intermediate with phosphorous acid: This step leads to the formation of the bisphosphonate structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Wissenschaftliche Forschungsanwendungen
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: As a bisphosphonate, it is investigated for its potential use in treating bone diseases such as osteoporosis.
Industry: The compound is used in the formulation of various industrial products, including detergents and water treatment chemicals.
Wirkmechanismus
The mechanism of action of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps maintain bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which may offer different solubility and bioavailability properties compared to its sodium or ammonium counterparts. This uniqueness can influence its effectiveness and application in various fields.
Eigenschaften
CAS-Nummer |
94230-76-9 |
|---|---|
Molekularformel |
C10H22K3NO6P2 |
Molekulargewicht |
431.53 g/mol |
IUPAC-Name |
tripotassium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI-Schlüssel |
LNTAKMWTPRKCRO-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


